4-tert-Butylphenylacetic acid
Overview
Description
4-tert-Butylphenylacetic acid is an organic compound with the molecular formula C12H16O2. It is characterized by a tert-butyl group attached to the para position of a phenylacetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-tert-Butylphenylacetic acid involves the reaction of p-tert-butyl acetophenone with morpholine and sulfur. The reaction mixture is heated to 210°C for 12 hours with constant stirring. The resulting product is then poured into anhydrous alcohol to obtain a yellow precipitate. This precipitate is acidified using glacial acetic acid and sulfuric acid, followed by cooling in cold water to yield the crude product. The final purification is achieved through recrystallization in a 50% aqueous alcohol solution .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more environmentally friendly methods. One such method includes the hydrolysis of tert-butylbenzene acetonitrile under acidic conditions to produce the desired acid. This approach avoids the use of highly toxic substances like sodium cyanide, making it a safer alternative for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds
Scientific Research Applications
4-tert-Butylphenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of perfumes and fragrances due to its aromatic properties
Mechanism of Action
The mechanism of action of 4-tert-Butylphenylacetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity to certain proteins and enzymes .
Comparison with Similar Compounds
- 4-tert-Butylbenzoic acid
- 4-tert-Butylbenzyl alcohol
- 4-tert-Butylbenzaldehyde
Comparison: 4-tert-Butylphenylacetic acid is unique due to the presence of both a tert-butyl group and a phenylacetic acid moiety. This combination imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to similar compounds like 4-tert-Butylbenzoic acid, which lacks the phenylacetic acid structure .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAYXHSDAMWEDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067728 | |
Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32857-63-9 | |
Record name | 4-(1,1-Dimethylethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32857-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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